molecular formula C12H20O3 B12518589 2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl- CAS No. 652986-51-1

2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl-

Cat. No.: B12518589
CAS No.: 652986-51-1
M. Wt: 212.28 g/mol
InChI Key: HYTOOCGJYIGMMZ-LLVKDONJSA-N
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Description

2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl- is a spiro compound characterized by a unique bicyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The spiro structure imparts distinct chemical properties, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl- typically involves the reaction of a ketone with a diol under acidic conditions to form the spirocyclic structure. One common method includes the use of 2,2-bis(mercaptomethyl)-1,3-propanediol as a starting material, which undergoes (thio)acetalization to form the spiro compound .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the spiro compound reacts with nucleophiles under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl- involves its interaction with specific molecular targets. The spiro structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Uniqueness: 2-Propanone, 1-(2R)-1,5-dioxaspiro[5

Properties

CAS No.

652986-51-1

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

1-[(4R)-1,5-dioxaspiro[5.5]undecan-4-yl]propan-2-one

InChI

InChI=1S/C12H20O3/c1-10(13)9-11-5-8-14-12(15-11)6-3-2-4-7-12/h11H,2-9H2,1H3/t11-/m1/s1

InChI Key

HYTOOCGJYIGMMZ-LLVKDONJSA-N

Isomeric SMILES

CC(=O)C[C@H]1CCOC2(O1)CCCCC2

Canonical SMILES

CC(=O)CC1CCOC2(O1)CCCCC2

Origin of Product

United States

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